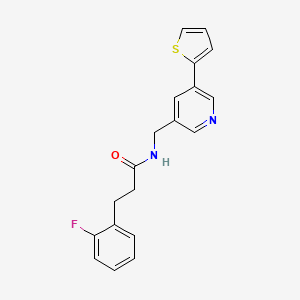

3-(2-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide

Description

This compound features a propanamide backbone with a 2-fluorophenyl group at the 3-position and a pyridin-3-ylmethyl substituent bearing a thiophen-2-yl group at the 5-position. Its design combines fluorinated aromatic and heteroaromatic motifs, which are common in medicinal and agrochemical research for optimizing target binding and physicochemical properties.

Properties

IUPAC Name |

3-(2-fluorophenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2OS/c20-17-5-2-1-4-15(17)7-8-19(23)22-12-14-10-16(13-21-11-14)18-6-3-9-24-18/h1-6,9-11,13H,7-8,12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJRAFKUASDKTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the fluorophenyl and thiophenyl-pyridinyl intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include coupling agents like EDCI or DCC, and bases such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

The compound serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, including oxidation, reduction, and substitution. This makes it useful for developing new compounds with desired properties.

2. Biological Activity:

Research has indicated that 3-(2-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide exhibits significant biological activities:

- Antimicrobial Properties: Studies have shown that this compound can inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Activity: The compound has demonstrated cytotoxic effects against several cancer cell lines. For example, it showed enhanced cytotoxicity compared to standard chemotherapeutic agents in studies involving hypopharyngeal tumor cells. The mechanism involves inducing apoptosis in cancer cells.

- Anti-inflammatory Effects: It has been investigated for its ability to modulate inflammation, significantly reducing pro-inflammatory cytokine production in experimental models.

Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

1. Drug Development:

Due to its biological activities, this compound is being evaluated as a lead candidate in drug discovery programs targeting infections and cancer. Its ability to interact with specific enzymes and receptors suggests it may serve as a scaffold for developing new therapeutic agents.

2. Coordination Chemistry:

In coordination chemistry, the compound can act as a ligand due to its ability to form complexes with metal ions. This property is crucial for developing catalysts and materials with specific functionalities.

Industrial Applications

1. Advanced Materials:

The compound's unique properties make it suitable for applications in developing advanced materials. It can be utilized as a precursor in synthesizing functionalized compounds used in electronics, coatings, and other industrial applications.

2. Agricultural Chemistry:

Given its antimicrobial properties, there is potential for application in agricultural chemistry as a pesticide or fungicide, contributing to sustainable agricultural practices.

Case Studies

Several studies highlight the compound's effectiveness across various applications:

- Antimicrobial Study: In vitro tests demonstrated that this compound inhibited the growth of pathogenic bacteria at concentrations that suggest practical applicability in clinical settings.

- Cancer Cell Line Research: In experiments involving different cancer cell lines, the compound exhibited IC50 values significantly lower than those of conventional chemotherapeutics, indicating its potential as a more effective treatment option.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound’s structural uniqueness lies in its 2-fluorophenyl and thiophene-pyridine hybrid substituents. Below is a comparative analysis with analogous propanamides from the literature:

Table 1: Physical and Structural Properties of Selected Propanamide Derivatives

Key Findings from Comparative Analysis

Fluorinated Aromatic Groups

- The 2-fluorophenyl group in the target compound is analogous to fluorinated motifs in TRPV1 antagonists (), where fluorine enhances binding affinity and metabolic stability .

- In contrast, the 3-fluoro-4-methylsulfonylaminophenyl group in compounds introduces sulfonamide functionality, which improves solubility and target interactions .

Heteroaromatic Substituents

- The thiophene-pyridine hybrid in the target compound is structurally distinct from oxadiazole-thiazole systems in but shares similarities with pesticidal agents in , where thiophene and pyridine moieties enhance bioactivity .

- Pyridine rings substituted with trifluoromethyl and alkoxy groups () demonstrate lower melting points (63–114°C) compared to oxadiazole-containing derivatives (134–178°C), likely due to reduced crystallinity from bulky substituents .

Biological Activity

The compound 3-(2-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key intermediates such as 2-fluorophenylamine and 5-(thiophen-2-yl)pyridine are synthesized and subsequently coupled using suitable reagents under controlled conditions to yield the final product. The purity and structure of the compound are confirmed using techniques like NMR spectroscopy and mass spectrometry .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest a potent bactericidal effect, particularly against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 15.625 to 62.5 μM .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it inhibits the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. Notably, IC50 values for various cancer cell lines were reported between 10 to 50 μM, suggesting a promising therapeutic index .

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Interaction : It has been suggested that the compound interacts with various receptors, modulating their activity and leading to downstream biological effects.

- Reactive Oxygen Species (ROS) : The generation of ROS has been implicated in its anticancer activity, leading to oxidative stress in tumor cells .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Bacterial Resistance : A study demonstrated that the compound effectively reduced biofilm formation in MRSA strains, indicating potential for treating resistant infections .

- Cancer Cell Line Studies : Research involving breast cancer cell lines showed that treatment with the compound resulted in significant reductions in cell viability compared to controls, further supporting its role as a potential anticancer agent .

Data Summary

| Biological Activity | MIC/IC50 Values | Target Organisms/Cell Lines |

|---|---|---|

| Antimicrobial | 15.625 - 62.5 μM | Staphylococcus aureus, E. coli |

| Anticancer | 10 - 50 μM | Breast cancer cell lines |

| Mechanism | Enzyme inhibition | Various metabolic pathways |

Q & A

Q. What are the critical steps in synthesizing 3-(2-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide to ensure high yield and purity?

- Methodological Answer : Synthesis requires careful optimization of coupling reactions (e.g., amide bond formation via EDC/HOBt or DCC) and protection of reactive sites. For example, the pyridinyl-thiophene moiety may require inert atmosphere handling to prevent oxidation. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC is critical to isolate the target compound from byproducts like unreacted starting materials or dimerized intermediates. Monitoring reaction progress with TLC or LC-MS ensures minimal impurity carryover .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the fluorophenyl (δ ~7.0–7.5 ppm, coupling with fluorine), thiophen-2-yl (δ ~6.8–7.2 ppm), and pyridinyl-methyl groups (δ ~4.5 ppm for CH2).

- HRMS : Confirm molecular ion ([M+H]+) and isotopic pattern (due to fluorine).

- FT-IR : Identify amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹).

Cross-referencing with analogous compounds (e.g., thiophene-containing amides in and ) aids in peak assignment .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

- Methodological Answer : Preliminary solubility screening in DMSO (for biological assays) and methanol/water mixtures (for HPLC) is recommended. Stability studies should assess degradation under acidic/basic conditions (e.g., pH 2–9 buffers) and light exposure. LC-MS tracks degradation products, such as hydrolyzed amide bonds or oxidized thiophene rings .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodological Answer :

- Comparative SAR Analysis : Systematically modify functional groups (e.g., replacing fluorine with chlorine or adjusting the pyridine-thiophene linker) to isolate activity determinants.

- Assay Validation : Ensure consistent cell lines/pH conditions, as small changes (e.g., fluorophenyl vs. chlorophenyl in ) may alter membrane permeability or target binding.

- Purity Reassessment : Quantify trace impurities (e.g., via HPLC-UV/ELSD) that may synergize/antagonize effects .

Q. What computational strategies predict this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., kinases or GPCRs). The fluorophenyl group’s electronegativity may influence hydrophobic or π-π interactions.

- MD Simulations : Assess binding stability over 50–100 ns trajectories, focusing on hydrogen bonds between the amide group and active-site residues.

- QSAR Modeling : Corrogate electronic parameters (Hammett σ for fluorine) with activity data from analogs (e.g., ’s pyrazole-carboxamides) .

Q. How can researchers identify and mitigate synthetic byproducts or impurities?

- Methodological Answer :

- LC-MS/MS : Detect trace byproducts (e.g., N-alkylation side products or incomplete deprotection intermediates).

- Process Optimization : Adjust stoichiometry (e.g., limiting excess coupling reagents) or temperature to suppress dimerization.

- SPE Purification : Use reverse-phase cartridges to isolate polar impurities, referencing methods for thiophene-containing amides in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.